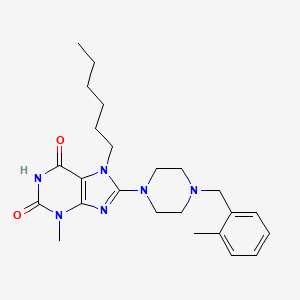

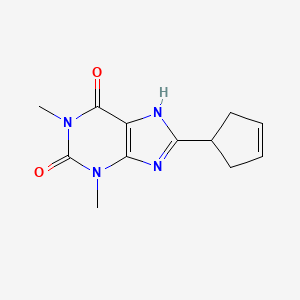

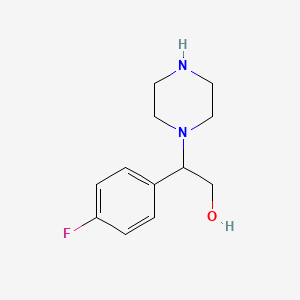

![molecular formula C20H19FN4O2S2 B2646989 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 946306-28-1](/img/structure/B2646989.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide” is a chemical compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles have been known for more than seven decades and have been the subject of considerable interest due to their biological activities .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves several steps. The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Molecular Structure Analysis

The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar, and bifurcated C-H.O, C-H.N and C-H.F interactions are present between molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include the reaction of 2-mercaptobenzimidazole with ketones to form 2-benzimidazolylthioacetophenone derivatives, followed by cyclization to form the thiazolo[3,2-a]benzimidazoles .Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

One study focused on the synthesis and biochemical evaluation of sulfonamides as inhibitors of kynurenine 3-hydroxylase. Compounds with structural similarities to the requested chemical showed high-affinity inhibition of this enzyme, which plays a role in the kynurenine pathway, an area of interest for studying neurological diseases and conditions related to neuronal injury (Röver et al., 1997).

Anticancer Potential

Another study synthesized novel aminothiazole-paeonol derivatives, which demonstrated significant anticancer activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. These findings suggest the potential use of structurally related compounds in developing anticancer agents (Tsai et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Celecoxib derivatives were synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The study illustrates the broad spectrum of biological activities that sulfonamide compounds can exhibit, highlighting their versatility in drug development (Küçükgüzel et al., 2013).

Herbicidal Activity

Research on the design, synthesis, and structure-activity relationships of novel ALS inhibitors shows the agricultural applications of sulfonamide derivatives. Compounds with similar structures to the requested molecule were synthesized and assessed for herbicidal activity, demonstrating the potential of these compounds in pest management (Ren et al., 2000).

UV Protection and Antimicrobial Properties for Textiles

A study on thiazole azodyes containing the sulfonamide moiety for UV protection and antimicrobial properties of cotton fabrics indicates the application of sulfonamide derivatives in materials science. These compounds were used to enhance the functionality of textiles, showing the adaptability of such chemicals beyond pharmaceuticals (Mohamed et al., 2020).

Mecanismo De Acción

While the specific mechanism of action of “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide” is not mentioned in the sources, it is known that some thiazolo[3,2-b][1,2,4]triazoles have demonstrated antibacterial effects by increasing the permeability of bacterial membrane, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .

Direcciones Futuras

Thiazolo[3,2-b][1,2,4]triazoles have been the subject of considerable interest due to their biological activities. They have been reported in the patent literature with unique pharmaceutical and medicinal applications. This suggests that they could be promising lead compounds for the rational design of more efficient agricultural antimicrobial agents .

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S2/c1-13-7-8-18(14(2)11-13)29(26,27)22-10-9-15-12-28-20-23-19(24-25(15)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQTUTKPGMCXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

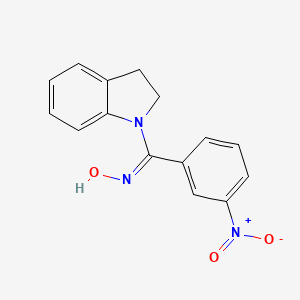

![N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide](/img/structure/B2646906.png)

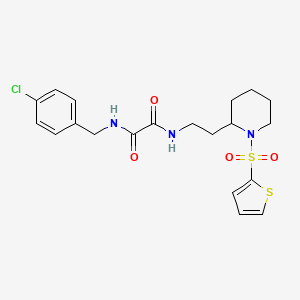

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate](/img/structure/B2646908.png)

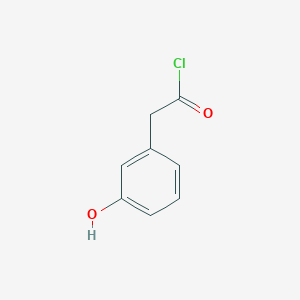

![4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B2646913.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)